1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412433
InChI: InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3
SMILES: CN(C)C1CCN(C1)CCN
Molecular Formula: C8H19N3
Molecular Weight: 157.26 g/mol

1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC13412433

Molecular Formula: C8H19N3

Molecular Weight: 157.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine -

Specification

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
IUPAC Name 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Standard InChI InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3
Standard InChI Key CRBJHGQBKRQFJS-UHFFFAOYSA-N
SMILES CN(C)C1CCN(C1)CCN
Canonical SMILES CN(C)C1CCN(C1)CCN

Introduction

Structural Overview and Molecular Characteristics

The molecular formula of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is C₈H₁₉N₃, with a molar mass of 157.26 g/mol . The compound’s chirality arises from the stereogenic center at the 3-position of the pyrrolidine ring, making enantiomeric resolution critical for applications requiring stereochemical precision. Key structural features include:

  • A five-membered pyrrolidine ring providing conformational rigidity.

  • A dimethylamino group (-N(CH₃)₂) at the 3-position, enhancing electron-donating properties.

  • A 2-aminoethyl (-CH₂CH₂NH₂) side chain at the 1-position, introducing primary amine functionality for further derivatization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₉N₃
Molar Mass157.26 g/mol
CAS Number1354010-29-9
Chiral Centers1 (3-position)
Predicted LogP~1.2 (estimated)
Water SolubilityModerate (due to amine groups)

Synthetic Routes and Methodologies

Enantioselective Synthesis

The synthesis typically involves multi-step routes starting from pyrrolidine precursors. A common approach utilizes reductive amination or alkylation to introduce the 2-aminoethyl and dimethylamino groups. For example:

  • Alkylation of Pyrrolidin-3-amine: Reacting pyrrolidin-3-amine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) yields 1-(2-aminoethyl)pyrrolidin-3-amine.

  • Dimethylation: Subsequent treatment with methyl iodide under basic conditions introduces the dimethylamino group .

  • Chiral Resolution: Enantiomers are separated using chiral resolving agents like (R)- or (S)-tartaric acid, achieving enantiomeric excess (ee) >99% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Alkylation2-Chloroethylamine, K₂CO₃, DMF6892%
DimethylationCH₃I, NaOH, EtOH7595%
Chiral Resolution(R)-Tartaric Acid, EtOH4598% (ee >99%)

Industrial Scalability

Continuous flow reactors are employed for large-scale production, optimizing reaction parameters (temperature, pressure) to enhance yield and reduce waste. Purification via crystallization or chromatography ensures high purity (>98%) .

Chemical Reactivity and Functionalization

The compound’s primary amine and tertiary amine groups enable diverse reactions:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, useful in prodrug synthesis.

  • Oxidation: Forms N-oxides under mild oxidative conditions, altering electronic properties .

  • Complexation: Coordinates with metal ions (e.g., Cu²⁺) in catalytic systems, leveraging the lone electron pairs on nitrogen .

Table 3: Reaction Examples

Reaction TypeReagents/ConditionsProductYield (%)
AcylationAcetyl chloride, Et₃N, THFN-Acetyl derivative72
OxidationH₂O₂, CH₃COOHPyrrolidine N-oxide65
Reductive AminationBenzaldehyde, NaBH₄N-Benzyl derivative58
TargetAssay TypeIC₅₀/EC₅₀Significance
DNA Gyrase (E. coli)Fluorescent DNA supercoiling<10 nMAntibacterial development
SERTRadioligand binding240 nMAntidepressant potential
MAO-BSpectrophotometric assay134 nMNeuroprotective effects

Comparative Analysis with Structural Analogs

Table 5: Comparison with Pyrrolidine Derivatives

CompoundKey Structural DifferenceBioactivity (IC₅₀)
N,N-Dimethylpyrrolidin-3-amineLacks 2-aminoethyl groupDNA Gyrase: 35 nM
(R)-3-AminopyrrolidineLacks dimethyl and aminoethylMAO-B: 420 nM
1-Methylpyrrolidin-3-amineLacks dimethyl and aminoethylSERT: >1 µM

The 2-aminoethyl group in the target compound enhances membrane permeability and binding affinity, as evidenced by its lower IC₅₀ values compared to simpler analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with neurotransmitter receptors using cryo-EM and molecular dynamics simulations.

  • Derivative Synthesis: Explore fluorinated or heterocyclic analogs to enhance bioavailability .

  • In Vivo Efficacy: Evaluate pharmacokinetics in primate models for neurodegenerative disease applications.

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